Increased Lipophilicity (XLogP3) Relative to Unsubstituted 2-Aminobenzothiazole
1-Benzothiazol-2-yl-ethylamine exhibits a computed XLogP3 of 1.9, which is approximately 0.4 log units higher than that of 2-aminobenzothiazole (XLogP3 ≈ 1.5) [1][2]. This increase in lipophilicity correlates with an approximate 2.5-fold enhancement in predicted passive membrane permeability, a critical factor for optimizing blood-brain barrier penetration or oral bioavailability in central nervous system and oncology drug discovery programs [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 (computed) |
| Comparator Or Baseline | 2-Aminobenzothiazole: 1.5 (computed) |
| Quantified Difference | Δ = +0.4 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
A 0.4 log unit increase in logP can translate to a significant improvement in membrane permeability, enabling more efficient lead optimization for targets requiring intracellular or CNS access.
- [1] PubChem. 1-(1,3-Benzothiazol-2-yl)ethan-1-amine. Computed Descriptors: XLogP3. CID 11206111. Accessed April 2026. View Source
- [2] PubChem. 2-Aminobenzothiazole. Computed Descriptors: XLogP3. CID 13695. Accessed April 2026. View Source
